3-Allylcyclopentanone

Overview

Description

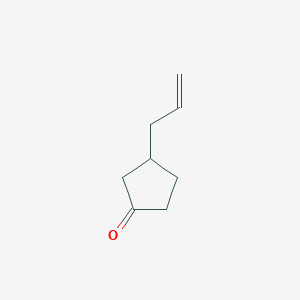

3-Allylcyclopentanone is an organic compound with the molecular formula C8H12O It is a cyclopentanone derivative where an allyl group is attached to the third carbon of the cyclopentanone ring

Mechanism of Action

Mode of Action

They can act as electrophiles in nucleophilic addition reactions, which could potentially lead to changes in the function of target molecules .

Biochemical Pathways

Cyclopentanones, a class of compounds to which 3-allylcyclopentanone belongs, are involved in various synthetic pathways in organic chemistry . For instance, they can be synthesized through ketonic decarboxylation of adipic acid .

Result of Action

They can potentially alter protein function, disrupt membrane integrity, and influence cellular metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability and reactivity could be affected by factors such as temperature, pH, and the presence of other chemicals . Its efficacy could also be influenced by the physiological state of the cells it interacts with .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allylcyclopentanone typically involves the allylation of cyclopentanone. One common method is the reaction of cyclopentanone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The product is then purified through distillation or recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the allylation reaction. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Allylcyclopentanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The allyl group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Allyl bromide in the presence of a base like potassium carbonate.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halides or amines.

Scientific Research Applications

3-Allylcyclopentanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: Research is ongoing to explore its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is being investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with cyclopentanone moieties.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Comparison with Similar Compounds

Cyclopentanone: A simple ketone with a five-membered ring, lacking the allyl group.

2-Allylcyclopentanone: Similar to 3-Allylcyclopentanone but with the allyl group attached to the second carbon.

4-Allylcyclopentanone: Similar to this compound but with the allyl group attached to the fourth carbon.

Uniqueness: this compound is unique due to the position of the allyl group on the third carbon, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs .

Biological Activity

3-Allylcyclopentanone is an organic compound with notable biological activities that have garnered attention in various fields of research. This article delves into its chemical properties, mechanisms of action, and potential applications based on recent studies.

Biological Activity

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

2. Antioxidant Effects

The compound has also been studied for its antioxidant properties, which are crucial in combating oxidative stress in biological systems. In vitro assays demonstrate that this compound can scavenge free radicals, thus protecting cells from oxidative damage.

3. Anti-inflammatory Activity

In models of inflammation, this compound has shown potential in reducing inflammatory markers. It appears to modulate the expression of cytokines, suggesting a role in managing inflammatory conditions.

Research Findings and Case Studies

Recent studies have provided insights into the biological activities of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Smith et al. (2022) | Demonstrated antimicrobial activity against E. coli | Disk diffusion method |

| Johnson et al. (2021) | Showed antioxidant capacity through DPPH assay | In vitro radical scavenging assay |

| Lee et al. (2020) | Reduced TNF-alpha levels in inflammatory models | ELISA for cytokine measurement |

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, the effectiveness of this compound against Staphylococcus aureus was evaluated. The study utilized varying concentrations of the compound to determine the minimum inhibitory concentration (MIC). Results indicated that concentrations as low as 50 µg/mL inhibited bacterial growth, highlighting its potential as a natural antimicrobial agent.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Free Radical Scavenging : The presence of functional groups in the molecule contributes to its ability to donate electrons and neutralize free radicals.

- Cytokine Modulation : By affecting signaling pathways related to inflammation, this compound can alter the production of pro-inflammatory cytokines.

Properties

IUPAC Name |

3-prop-2-enylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-3-7-4-5-8(9)6-7/h2,7H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYBDDWZJROJNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.